molecular formula C22H23ClF3N B194989 Cinacalcet hydrochloride CAS No. 364782-34-3

Cinacalcet hydrochloride

Katalognummer: B194989
CAS-Nummer: 364782-34-3
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: QANQWUQOEJZMLL-PKLMIRHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Cinacalcet hydrochloride, commonly known as Cinacalcet, is a calcimimetic . It primarily targets the calcium-sensing receptors (CaSR) on the surface of the chief cell of the parathyroid gland . These receptors play a crucial role in regulating parathyroid hormone (PTH) synthesis and secretion .

Mode of Action

Cinacalcet acts as an agonist at the calcium-sensing receptor . It increases the sensitivity of these receptors to activation by extracellular calcium . This results in the inhibition of PTH secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Pharmacokinetics

Cinacalcet exhibits a bioavailability of 20 to 25%, which increases if taken with food . It is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 . Less than 1% of the parent drug is excreted in the urine . The terminal elimination half-life is 30 to 40 hours, and steady-state concentrations are achieved within 7 days . The pharmacokinetics of Cinacalcet are dose proportional over the dose range of 30-180 mg .

Result of Action

The primary result of Cinacalcet’s action is the reduction of serum calcium and PTH levels . This helps to prevent the progressive bone disease and adverse events associated with mineral metabolism disorders . It is used to treat conditions such as secondary hyperparathyroidism in patients with CKD on dialysis and hypercalcemia in patients with parathyroid carcinoma .

Action Environment

The action of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Moderate or severe hepatic impairment can increase the exposure to the drug .

Biochemische Analyse

Biochemical Properties

Cinacalcet hydrochloride interacts with the calcium-sensing receptor (CaSR) on parathyroid cells . By increasing the sensitivity of the CaSR to extracellular calcium, it reduces parathyroid hormone (PTH) secretion . This leads to a decrease in serum calcium levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the calcium-sensing receptor, which plays a crucial role in maintaining calcium homeostasis . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves direct lowering of parathyroid hormone levels. It increases the sensitivity of the calcium-sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, in a study, it was found that serum PTH levels decreased significantly after 2 weeks and up to 28 weeks after treatment with cinacalcet .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving mice, cinacalcet reduced fluid accumulation by more than 60% in intestinal closed loop models of cholera and traveler’s diarrhea .

Metabolic Pathways

This compound is involved in several metabolic pathways. After administration, it is rapidly and extensively metabolized via oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via ß-oxidation and glycine conjugation .

Transport and Distribution

This compound is well absorbed, with greater than 74% oral bioavailability . It is distributed extensively outside the systemic circulation, indicating extensive distribution within cells and tissues .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where the calcium-sensing receptors are located .

Wissenschaftliche Forschungsanwendungen

Secondary Hyperparathyroidism in Chronic Kidney Disease

Cinacalcet is primarily indicated for patients with secondary hyperparathyroidism associated with end-stage kidney disease. It functions by increasing the sensitivity of calcium-sensing receptors on parathyroid cells, leading to decreased secretion of PTH. This reduction helps manage elevated serum calcium and phosphorus levels, which are common in CKD patients undergoing dialysis.

  • Mechanism of Action: By mimicking calcium, cinacalcet lowers PTH levels, which subsequently reduces serum calcium levels. This is critical in preventing bone disease linked to CKD .
  • Clinical Evidence: A study involving 401 patients demonstrated that cinacalcet effectively reduced serum PTH levels, thus decreasing the risk of bone deterioration and other complications associated with hyperparathyroidism .

Primary Hyperparathyroidism

For patients with primary hyperparathyroidism who are not candidates for surgery, cinacalcet serves as a non-surgical treatment option. It helps manage hypercalcemia by lowering serum calcium levels and PTH concentrations.

  • Long-term Efficacy: A multicenter randomized trial showed that 73% of patients treated with cinacalcet achieved normocalcemia compared to only 5% in the placebo group, indicating its effectiveness in long-term management .

Hypercalcemia in Parathyroid Carcinoma

Cinacalcet is also utilized off-label for treating hypercalcemia in patients with parathyroid carcinoma. Although surgical intervention is the primary treatment, cinacalcet can help manage severe hypercalcemia that may occur due to this malignancy.

  • Case Study Insights: In a study involving 29 patients with parathyroid carcinoma, cinacalcet significantly reduced serum calcium levels in 62% of participants after titration, highlighting its potential as a therapeutic option for this challenging condition .

Safety and Side Effects

While cinacalcet is generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects: Nausea, vomiting, headache, and fractures have been observed in clinical trials .
  • Monitoring Requirements: Patients on cinacalcet require regular monitoring of serum calcium and PTH levels to avoid complications related to hypocalcemia.

Comparative Efficacy

A comparative analysis of cinacalcet against placebo and other treatments indicates its superior efficacy in managing hyperparathyroidism:

ConditionTreatmentEfficacy RateStudy Reference
Secondary HyperparathyroidismCinacalcet73% achieved normocalcemia
Primary HyperparathyroidismCinacalcet73% achieved normocalcemia
Parathyroid CarcinomaCinacalcet62% showed significant reduction in serum calcium

Future Directions and Research Opportunities

Ongoing research continues to explore additional applications of cinacalcet:

  • Calciphylaxis Treatment: Investigating the efficacy of cinacalcet in treating calciphylaxis among patients with advanced kidney disease.
  • Combination Therapies: Exploring the synergistic effects when combined with vitamin D analogs or bisphosphonates for enhanced outcomes in bone health management.

Biologische Aktivität

Cinacalcet hydrochloride is a calcimimetic agent that plays a crucial role in regulating calcium homeostasis and parathyroid hormone (PTH) secretion. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Overview of this compound

  • Chemical Name : N-[(1 R)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride
  • Molecular Formula : C22_{22}H24_{24}F3_{3}N1_{1}•HCl
  • CAS Number : 364782-34-3
  • Purity : ≥98%
  • Alternative Names : AMG 073, Sensipar, Mimpara

Cinacalcet functions primarily as an allosteric agonist of the calcium-sensing receptor (CaSR), which is predominantly located on parathyroid cells. By increasing the sensitivity of CaSR to extracellular calcium levels, cinacalcet effectively inhibits the secretion of PTH. This mechanism is critical in conditions such as secondary hyperparathyroidism associated with chronic kidney disease (CKD) and primary hyperparathyroidism.

  • Calcium-Sensing Receptor Activation :
    • Cinacalcet binds to CaSR, leading to an increase in intracellular calcium levels.
    • This results in decreased PTH gene transcription and reduced secretion of PTH from the parathyroid glands .
  • Impact on Serum Levels :
    • Clinical studies have shown that cinacalcet significantly lowers serum PTH levels, serum calcium, and phosphorus levels in patients with uncontrolled secondary hyperparathyroidism .

Efficacy in Clinical Trials

Cinacalcet has been evaluated in multiple clinical trials for its efficacy in reducing PTH levels:

  • Phase III Trials : In a pivotal phase III trial involving 1136 patients with CKD on dialysis, cinacalcet demonstrated a statistically significant reduction in PTH levels compared to placebo. A higher proportion of patients receiving cinacalcet achieved target PTH levels (<250 pg/mL) within a 26-week period .
  • Secondary Hyperparathyroidism : A secondary analysis involving 2985 patients indicated that treatment with cinacalcet led to a ≥30% reduction in serum fibroblast growth factor 23 (FGF23), which is associated with improved cardiovascular outcomes .

Case Studies

  • Case Study on CKD Patients :
    • A study assessed oxidative stress markers in 58 hemodialysis patients treated with cinacalcet for six months, showing significant reductions in serum PTH from 895 pg/mL to 384 pg/mL (p < 0.001) .
  • Parathyroid Carcinoma :
    • In an open-label trial, cinacalcet was effective in reducing elevated serum calcium levels by ≥1 mg/dL in 71% of patients with parathyroid carcinoma .

Pharmacokinetics

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by CYP3A4 and CYP2D6; metabolites include hydrocinnamic acid and glucuronidated forms which exhibit minimal calcimimetic activity .
  • Elimination : Approximately 80% excreted via urine; half-life is around 30 hours .

Safety Profile

Cinacalcet is generally well tolerated. Most adverse events reported during clinical trials were mild to moderate, including nausea, vomiting, and diarrhea. Monitoring of serum calcium levels is recommended due to the risk of hypocalcemia associated with treatment.

Eigenschaften

CAS-Nummer

364782-34-3

Molekularformel

C22H23ClF3N

Molekulargewicht

393.9 g/mol

IUPAC-Name

hydron;N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;chloride

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1

InChI-Schlüssel

QANQWUQOEJZMLL-PKLMIRHRSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl

Isomerische SMILES

[H+].C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-]

Kanonische SMILES

[H+].CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-]

Aussehen

White to Tan Solid

melting_point

175-177°C (dec.)

Key on ui other cas no.

364782-34-3

Piktogramme

Corrosive; Irritant; Health Hazard; Environmental Hazard

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

226256-56-0 (Parent)

Synonyme

(αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride;  (R)-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1- -(1-napthyl)ethylamine Hydrochloride;  Mimpara;  Sensipar

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinacalcet hydrochloride
Reactant of Route 2
Cinacalcet hydrochloride
Reactant of Route 3
Reactant of Route 3
Cinacalcet hydrochloride
Reactant of Route 4
Reactant of Route 4
Cinacalcet hydrochloride
Reactant of Route 5
Reactant of Route 5
Cinacalcet hydrochloride
Reactant of Route 6
Reactant of Route 6
Cinacalcet hydrochloride
Customer
Q & A

Q1: How does Cinacalcet Hydrochloride exert its therapeutic effect?

A1: this compound is a calcimimetic agent that allosterically activates the calcium-sensing receptor (CaSR) on parathyroid cells. [] This activation increases the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion. []

Q2: What are the downstream effects of reduced PTH secretion by this compound?

A2: The reduction in PTH secretion by this compound leads to a decrease in serum calcium and phosphorus levels, as well as a decrease in calcium-phosphorus product levels. [] This effect is particularly important in patients with chronic kidney disease (CKD) who often experience secondary hyperparathyroidism. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H27ClF3N. Its molecular weight is 409.9 g/mol.

Q4: Is there information available on the material compatibility of this compound?

A4: The provided research abstracts do not delve into the material compatibility of this compound.

Q5: How stable is this compound under various conditions?

A6: Several studies have investigated the stability of this compound under various stress conditions, including acidic, basic, neutral, thermal, photolytic, and oxidative conditions. [, , ] These studies highlight the importance of stability-indicating analytical methods to assess drug degradation. [, , ]

Q6: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?

A7: Research highlights the use of solid dispersions and nanoemulsions as strategies to enhance the dissolution rate and bioavailability of this compound. [, ] These approaches aim to overcome the limitations associated with the drug's inherent physicochemical properties. [, ]

Q7: Are there specific excipients mentioned that enhance the stability of this compound in tablet formulations?

A8: Research mentions using pregelatinized starch and microcrystalline cellulose as key excipients in this compound tablet formulations to achieve desired drug release profiles. [, ]

Q8: What is the impact of food on the pharmacokinetics of this compound?

A9: One study investigated the bioequivalence of this compound tablets under fed conditions, suggesting that food may influence the drug's pharmacokinetic profile. []

Q9: How does this compound impact bone metabolism markers in patients with secondary hyperparathyroidism?

A10: Research indicates that this compound, in conjunction with low-dose vitamin D sterols, effectively reduces serum PTH levels and improves bone metabolism markers in hemodialysis patients with secondary hyperparathyroidism. [] This effect is attributed to the drug's ability to improve bone turnover and reduce bone resorption parameters. []

Q10: What analytical techniques are commonly used to quantify this compound in various matrices?

A10: Researchers utilize a range of analytical techniques for this compound quantification, including:

  • RP-HPLC: Widely employed for quantifying this compound in bulk, formulations, and biological samples. [, , ]
  • UV Spectrophotometry: Offers a simpler and faster method for this compound determination in bulk and tablet formulations. []
  • GC-MS: Used to determine trace levels of specific impurities, such as 3-(trifluoromethyl)cinnamaldehyde, in this compound drug substances. []
  • Capillary Electrophoresis: Provides an alternative method for this compound analysis, offering high separation efficiency and sensitivity. []
  • HPTLC: Demonstrates potential for this compound analysis, offering advantages like cost-effectiveness and minimal solvent consumption. []

Q11: Are there any validated analytical methods available for the analysis of this compound and its impurities?

A12: Several studies focused on developing and validating various analytical methods for this compound. These methods were validated according to ICH guidelines, ensuring their accuracy, precision, and specificity for quality control purposes. [, , , , ]

Q12: What preclinical models are used to evaluate the efficacy of this compound?

A13: Research highlights the use of a rat model of uremia to assess the pharmacodynamic effects of this compound. [] This model allows researchers to evaluate the drug's impact on renal function, serum biomarkers, and potential benefits in mitigating uremia-related complications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.